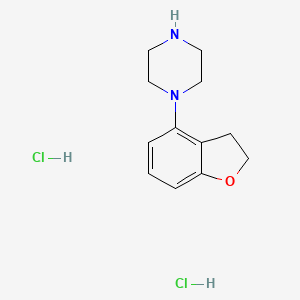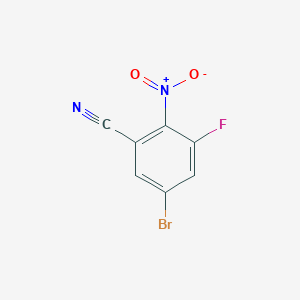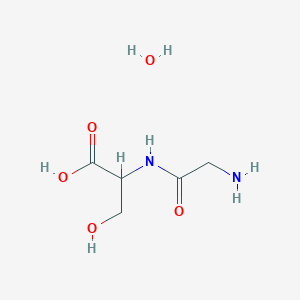![molecular formula C20H12F6O2 B15202133 1,4-Bis[4-(trifluoromethyl)phenoxy]benzene CAS No. 67525-36-4](/img/structure/B15202133.png)
1,4-Bis[4-(trifluoromethyl)phenoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis[4-(trifluoromethyl)phenoxy]benzene is an organic compound with the molecular formula C20H12F6O2. It is characterized by the presence of two trifluoromethyl groups attached to phenoxy groups, which are in turn connected to a benzene ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis[4-(trifluoromethyl)phenoxy]benzene can be synthesized through a multi-step process involving the reaction of 1,4-dihydroxybenzene with 4-(trifluoromethyl)phenol in the presence of a suitable base and solvent. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis[4-(trifluoromethyl)phenoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing trifluoromethyl groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation can produce quinones or other oxidized forms .
Aplicaciones Científicas De Investigación
1,4-Bis[4-(trifluoromethyl)phenoxy]benzene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4-Bis[4-(trifluoromethyl)phenoxy]benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: This compound also contains trifluoromethyl groups but lacks the phenoxy linkages, resulting in different chemical properties and applications.
1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene:
Uniqueness
1,4-Bis[4-(trifluoromethyl)phenoxy]benzene is unique due to its combination of trifluoromethyl and phenoxy groups, which impart distinct electronic and steric properties. These features make it particularly valuable in the synthesis of advanced materials and bioactive compounds .
Propiedades
Número CAS |
67525-36-4 |
|---|---|
Fórmula molecular |
C20H12F6O2 |
Peso molecular |
398.3 g/mol |
Nombre IUPAC |
1,4-bis[4-(trifluoromethyl)phenoxy]benzene |
InChI |
InChI=1S/C20H12F6O2/c21-19(22,23)13-1-5-15(6-2-13)27-17-9-11-18(12-10-17)28-16-7-3-14(4-8-16)20(24,25)26/h1-12H |
Clave InChI |
DBEALIZXNCCVBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(F)(F)F)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


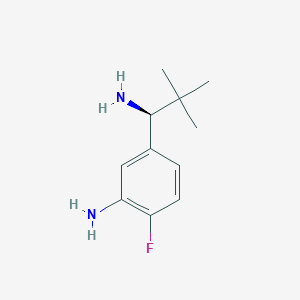
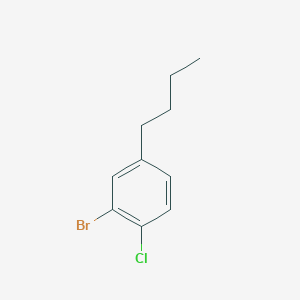
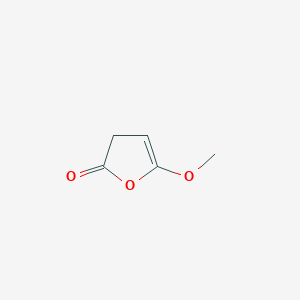
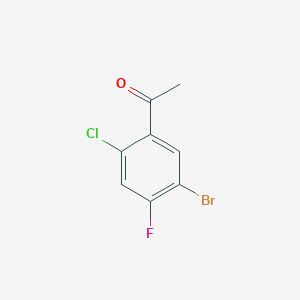
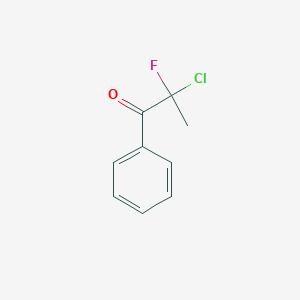
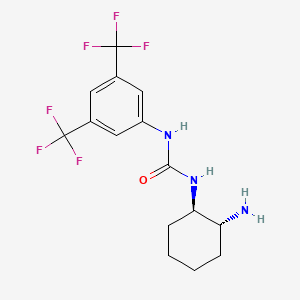
![(NZ)-N-[1-(3,4-difluorophenyl)propylidene]hydroxylamine](/img/structure/B15202092.png)
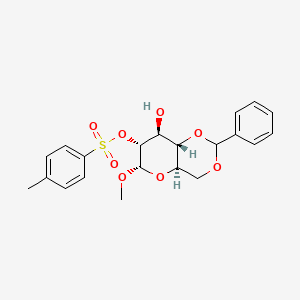

![(1R,3R)-3-[2-Chloro-2-fluorovinyl]-2,2-dimethylcyclopropanecarbonyl chloride](/img/structure/B15202101.png)
![8-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15202104.png)
